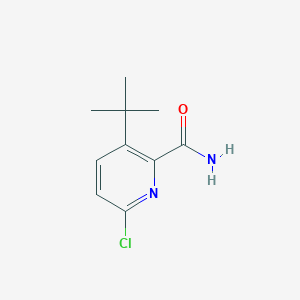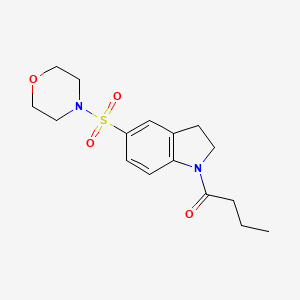![molecular formula C17H14ClN B3012123 N-[(4-chlorophenyl)methyl]naphthalen-1-amine CAS No. 285992-80-5](/img/structure/B3012123.png)
N-[(4-chlorophenyl)methyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]naphthalen-1-amine, also known as CP-47,497, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids found in cannabis.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]naphthalen-1-amine acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. This receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. N-[(4-chlorophenyl)methyl]naphthalen-1-amine binds to the CB1 receptor, activating it and producing a range of effects on the body.
Biochemical and Physiological Effects
The binding of N-[(4-chlorophenyl)methyl]naphthalen-1-amine to the CB1 receptor produces a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of pain sensation, and the regulation of appetite and mood. Additionally, N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in scientific research has several advantages, including its ability to mimic the effects of natural cannabinoids found in cannabis. Additionally, this compound has a high affinity for the CB1 receptor, making it a useful tool in studying the function of this receptor. However, the use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in lab experiments is limited by its high potency and potential for toxicity, requiring strict safety protocols and specialized equipment.
Orientations Futures
There are several future directions for research involving N-[(4-chlorophenyl)methyl]naphthalen-1-amine. These include investigations into its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in the development of new therapeutic agents. Finally, the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential is an area of active research.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]naphthalen-1-amine involves a multistep process that starts with the reaction of 1-naphthylamine with 4-chlorobenzyl chloride. This is followed by a series of reactions involving the addition of other reagents to produce the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been extensively studied in scientific research due to its ability to bind to the cannabinoid receptors in the brain. This has led to investigations into its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPAOQOLGRLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]naphthalen-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)
![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)
![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)


![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)